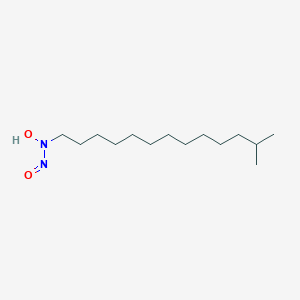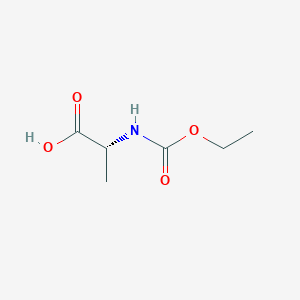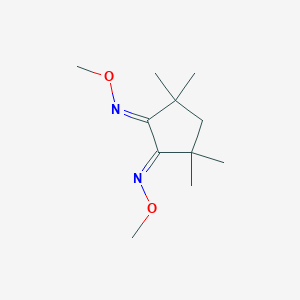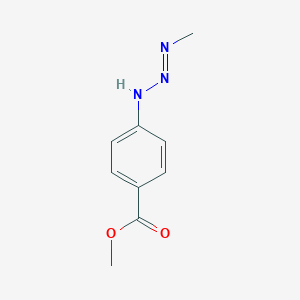
Methyl 4-(2-methyliminohydrazinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-methyliminohydrazinyl)benzoate, also known as MMHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MMHB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 208.24 g/mol. In
Wirkmechanismus
The mechanism of action of Methyl 4-(2-methyliminohydrazinyl)benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, Methyl 4-(2-methyliminohydrazinyl)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 4-(2-methyliminohydrazinyl)benzoate has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Methyl 4-(2-methyliminohydrazinyl)benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-(2-methyliminohydrazinyl)benzoate can inhibit the growth of cancer cells and microbial pathogens. Methyl 4-(2-methyliminohydrazinyl)benzoate has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Methyl 4-(2-methyliminohydrazinyl)benzoate has been shown to reduce the formation of amyloid fibrils, which are implicated in several neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-(2-methyliminohydrazinyl)benzoate in lab experiments is its relatively simple synthesis method. Methyl 4-(2-methyliminohydrazinyl)benzoate is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one of the limitations of using Methyl 4-(2-methyliminohydrazinyl)benzoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of Methyl 4-(2-methyliminohydrazinyl)benzoate is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(2-methyliminohydrazinyl)benzoate. One area of interest is the development of Methyl 4-(2-methyliminohydrazinyl)benzoate-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the investigation of Methyl 4-(2-methyliminohydrazinyl)benzoate's potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 4-(2-methyliminohydrazinyl)benzoate and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, Methyl 4-(2-methyliminohydrazinyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Methyl 4-(2-methyliminohydrazinyl)benzoate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, and has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. The synthesis of Methyl 4-(2-methyliminohydrazinyl)benzoate is relatively simple, but its low solubility in aqueous solutions can make it challenging to use in certain experiments. Further research is needed to fully understand the mechanism of action of Methyl 4-(2-methyliminohydrazinyl)benzoate and its potential applications in various fields.
Synthesemethoden
The synthesis of Methyl 4-(2-methyliminohydrazinyl)benzoate involves the reaction of 4-bromomethylbenzoic acid with 2-methyliminohydrazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is then isolated by filtration and recrystallization. The yield of Methyl 4-(2-methyliminohydrazinyl)benzoate is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-methyliminohydrazinyl)benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Methyl 4-(2-methyliminohydrazinyl)benzoate has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, Methyl 4-(2-methyliminohydrazinyl)benzoate has been studied for its ability to inhibit the formation of amyloid fibrils, which are implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
152387-28-5 |
|---|---|
Produktname |
Methyl 4-(2-methyliminohydrazinyl)benzoate |
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
methyl 4-(2-methyliminohydrazinyl)benzoate |
InChI |
InChI=1S/C9H11N3O2/c1-10-12-11-8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
UZLUKIHZUPRHFG-UHFFFAOYSA-N |
SMILES |
CN=NNC1=CC=C(C=C1)C(=O)OC |
Kanonische SMILES |
CN=NNC1=CC=C(C=C1)C(=O)OC |
Andere CAS-Nummern |
40643-38-7 |
Synonyme |
Benzoic acid, 4-(3-methyl-1-triazenyl)-, methyl ester, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



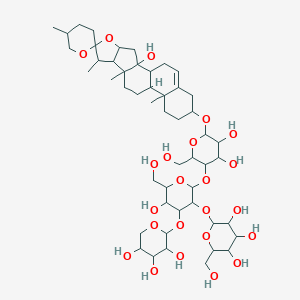



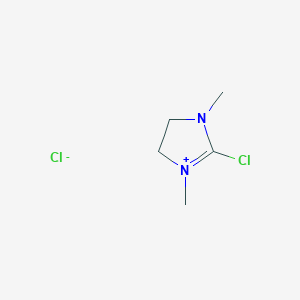
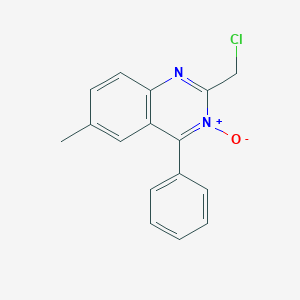

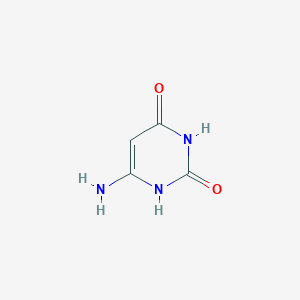
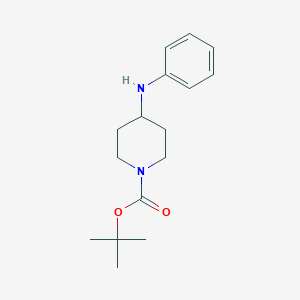
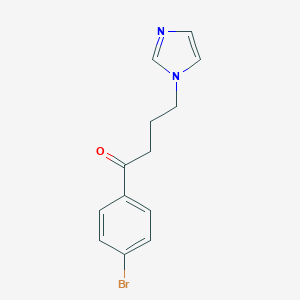
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
